8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 505080-71-7

8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2819999
CAS Number: 505080-71-7
Molecular Formula: C23H33N5O5
Molecular Weight: 459.547
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound belongs to a class of substituted theophylline derivatives. Theophylline itself is a bronchodilator and is commonly used in the treatment of respiratory diseases such as asthma and COPD. [] The specific substitutions on the theophylline core structure, such as the hexylamino group at the 8-position and the 2-hydroxy-3-(4-methoxyphenoxy)propyl group at the 7-position, are likely to influence its pharmacological properties, potentially leading to altered potency, selectivity, and duration of action compared to the parent theophylline molecule.

Synthesis Analysis

Although the specific synthesis for this compound is not provided, similar theophylline derivatives are typically synthesized via alkylation reactions at the 7-nitrogen and amination reactions at the 8-position of the theophylline core. [] These reactions often involve using appropriate alkyl halides and amines as starting materials in the presence of a suitable base and solvent.

Molecular Structure Analysis

Based on the structures of similar compounds, we can infer that this molecule likely exhibits a planar purine ring system. [, ] The substituents at the 7 and 8 positions would extend out of this plane. The presence of flexible alkyl chains and rotatable bonds within the substituents suggests conformational flexibility.

Mechanism of Action

While the specific mechanism of action for this compound is unknown, theophylline derivatives typically exert their effects by inhibiting phosphodiesterase enzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). [] cAMP is a crucial second messenger involved in various cellular processes, including smooth muscle relaxation in the airways. The specific substitutions in this molecule might influence its binding affinity and selectivity for different phosphodiesterase isoforms.

Applications
  • Other pharmacological activities: Depending on the specific pharmacological profile arising from its unique substituents, it could be screened for other therapeutic activities, such as anti-cancer, antiviral, or antimicrobial effects. [, ]

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, also referred to as compound 2 in the source paper, served as a central molecule in a study investigating cardiovascular activity. Researchers found it exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
  • Relevance: This compound shares a core structure with 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, namely the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. Both also feature a 7-position substitution with a 3-hydroxypropyl chain, although the specific substituents on this chain differ. This structural similarity suggests potential shared pharmacological properties, particularly in the realm of cardiovascular activity. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: Designated as compound 15 in the study, this molecule is a derivative of the previously described 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. It demonstrated significant prophylactic antiarrhythmic activity. []
  • Relevance: This compound shares the same core structure as 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and the previously mentioned compound 2. The key difference lies in the additional 8-(2-morpholin-4-yl-ethylamino) substituent. The presence of an 8-position substituent, albeit with a different structure, in both compound 15 and our target molecule implies a potential influence on their pharmacological profiles. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

  • Compound Description: This compound is structurally characterized by its crystallographic data, revealing a planar purine fused-ring skeleton and a chair conformation adopted by the piperazine ring. Intermolecular hydrogen bonds contribute to its structural stability. []
  • Relevance: This compound exhibits a high degree of structural similarity to 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Both share the core theophylline structure with a 7-(2-hydroxy-3-substituted propyl) group. Furthermore, both compounds possess an 8-position substituent containing an aromatic ring, although the specific substituents differ (benzylamino vs. hexylamino). This close structural resemblance suggests potential similarities in their physicochemical and pharmacological properties. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: The crystal structure of this compound has been elucidated, revealing a planar purine fused-ring system and a chair-shaped morpholine ring. []

3,7-Dihydro-7-[2-hydroxy-3-[4-[3-(phenylthio) propyl]-1-piperazinyl]propyl]-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (tazifylline)

  • Compound Description: Tazifylline is a potent and selective histamine H1-receptor antagonist with a long duration of action. Studies demonstrate its effectiveness in inhibiting histamine-induced bronchoconstriction, protecting against lethal doses of histamine, and reducing inflammatory responses. Its selectivity for H1-receptors is highlighted by its low affinity for other receptors, such as H2-receptors, adrenergic receptors, and muscarinic receptors. [, ]
  • Relevance: Tazifylline shares the same core structure with 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The presence of a 7-position substitution with a 3-hydroxypropyl chain further links these two compounds. Although their specific substituents at the 8-position and on the propyl chain differ, the common structural features suggest that 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione might possess some degree of histamine H1-receptor antagonism or related biological activities. [, ]

8-Amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: The crystal structure of this compound reveals a planar purine fused-ring system and a chair-shaped morpholine ring. []

Properties

CAS Number

505080-71-7

Product Name

8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C23H33N5O5

Molecular Weight

459.547

InChI

InChI=1S/C23H33N5O5/c1-5-6-7-8-13-24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)14-16(29)15-33-18-11-9-17(32-4)10-12-18/h9-12,16,29H,5-8,13-15H2,1-4H3,(H,24,25)

InChI Key

LSAKZZYKWYIVPY-UHFFFAOYSA-N

SMILES

CCCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.